molecular formula C10H23O3P B092617 1-Diethoxyphosphorylhexane CAS No. 16165-66-5

1-Diethoxyphosphorylhexane

Cat. No.: B092617
CAS No.: 16165-66-5
M. Wt: 222.26 g/mol
InChI Key: VVUJWLDQIIFQHI-UHFFFAOYSA-N
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Description

1-Diethoxyphosphorylhexane is an organophosphorus compound with the molecular formula C10H23O3P. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by hexyl and diethyl ester groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

Hexylphosphonic acid diethyl ester, also known as diethyl hexylphosphonate, is a type of H-phosphonate ester . The primary targets of this compound are the P-H bonds in its structure . These bonds can undergo various transformations, leading to the formation of P-C, P-B, P-Cl, P-Br, P-I, P-metal bonds, and more .

Mode of Action

The mode of action of hexylphosphonic acid diethyl ester involves several potential pathways. Depending on the conditions and the type of reagents used, the reactions of H-phosphonate esters may involve :

Biochemical Pathways

The biochemical pathways affected by hexylphosphonic acid diethyl ester are primarily related to the transformation of P-H bonds into P-heteroatom bonds . This transformation is fundamental to the chemistry of this class of phosphorus compounds . The compound’s actions can influence the synthesis of biologically important phosphorus compounds .

Pharmacokinetics

It’s known that h-phosphonate mono- and diesters show considerable resistance to oxidation, base- and acid-catalyzed hydrolysis, or solvolysis . This stability is attributed to the relatively high electron density in the vicinity of the phosphorus atom in their anionic form .

Result of Action

The result of hexylphosphonic acid diethyl ester’s action is the production of highly reactive species bearing a good leaving group . These species are produced when H-phosphonate monoester anions, which possess a nucleophilic oxygen atom, react rapidly with a range of condensing agents .

Action Environment

The action of hexylphosphonic acid diethyl ester can be influenced by environmental factors such as the presence of other reagents and the conditions of the reaction . For instance, the reactions of H-phosphonate esters may involve different pathways depending on the conditions and the type of reagents used .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Diethoxyphosphorylhexane can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, hexyl bromide can react with triethyl phosphite under controlled conditions to yield hexylphosphonic acid diethyl ester .

Industrial Production Methods: In industrial settings, the synthesis of hexylphosphonic acid diethyl ester often involves large-scale reactions using high-purity reagents and catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Diethoxyphosphorylhexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of phosphonate esters .

Comparison with Similar Compounds

Properties

IUPAC Name

1-diethoxyphosphorylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23O3P/c1-4-7-8-9-10-14(11,12-5-2)13-6-3/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUJWLDQIIFQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167209
Record name Hexylphosphonic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16165-66-5
Record name Diethyl P-hexylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16165-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexylphosphonic acid diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016165665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexylphosphonic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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